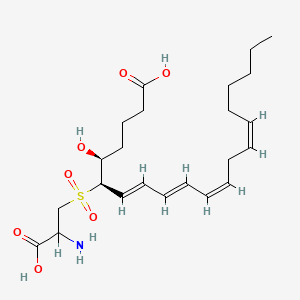
Leukotriene E-4 sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene E-4 sulfone is a synthetic leukotriene.
Applications De Recherche Scientifique
Biological Mechanisms
Leukotriene E-4 is known for its potent bronchoconstrictive properties and involvement in inflammatory responses. Research indicates that LTE4 activates specific receptors distinct from other cysteinyl leukotrienes, suggesting a unique pathway in mediating asthma and allergic reactions.
- Receptor Interactions : Studies have identified a distinct LTE4 receptor that mediates airway constriction and inflammation. This receptor's activation leads to significant bronchoconstriction and mast cell activation, indicating LTE4's role in exacerbating asthma symptoms .
- Inflammatory Response : LTE4 enhances vascular permeability and promotes inflammatory cell recruitment, contributing to conditions like asthma and allergic rhinitis. It has been shown to induce eosinophil migration and activation, critical in the pathophysiology of these diseases .
Therapeutic Applications
The therapeutic potential of targeting LTE4 and its pathways is being explored in various clinical settings:
- Asthma Management : Antagonists of the CysLT1 receptor, such as montelukast, have been shown to block LTE4-induced bronchoconstriction effectively. Clinical trials demonstrate that montelukast can mitigate the effects of LTE4, providing relief for patients with asthma .
- Allergic Reactions : Given its role in mast cell activation and inflammation, LTE4 is being investigated as a target for new therapies aimed at treating allergic diseases. Inhibition of LTE4 activity may reduce symptoms associated with allergic rhinitis and other hypersensitivity reactions.
Biomarker Potential
Urinary leukotriene E-4 (uLTE4) has emerged as a promising biomarker for various clinical applications:
- Environmental Exposure Assessment : uLTE4 levels can indicate exposure to environmental allergens and pollutants, making it a valuable tool for epidemiological studies assessing asthma severity and susceptibility .
- Predicting Asthma Severity : Elevated levels of uLTE4 correlate with increased asthma severity and can help predict responses to leukotriene receptor antagonists, aiding personalized treatment approaches .
Case Study 1: Asthma Management
A randomized controlled trial involving asthmatic patients demonstrated that montelukast significantly reduced LTE4-induced bronchoconstriction compared to placebo. Patients receiving montelukast exhibited lower urinary excretion of inflammatory mediators post-LTE4 inhalation, highlighting the drug's efficacy in managing asthma exacerbations .
Case Study 2: Environmental Exposure
In a cohort study assessing children exposed to second-hand smoke, elevated uLTE4 levels were associated with increased respiratory symptoms. This finding underscores the potential of uLTE4 as a non-invasive biomarker for evaluating the impact of environmental factors on respiratory health .
Propriétés
Numéro CAS |
82850-11-1 |
|---|---|
Formule moléculaire |
C23H37NO7S |
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H37NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(20(25)15-14-17-22(26)27)32(30,31)18-19(24)23(28)29/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19?,20-,21+/m0/s1 |
Clé InChI |
ALALOGROFNXDLE-MPWKMEBCSA-N |
SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5(s)-hydroxy-6(R)-cysteinyl-7-9-trans-11,14-cis-eicosatetraenoic acid-S,S-dioxide leukotriene E-4 sulfone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















